molecular formula C6H8N2O3 B011399 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione CAS No. 102618-94-0

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione

Cat. No. B011399
M. Wt: 156.14 g/mol
InChI Key: UGBNUSJDOOQMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione, also known as PZQ, is a synthetic compound that has been widely used in scientific research. PZQ belongs to the class of oxadiazine compounds and has been shown to have a wide range of biological activities. In

Mechanism Of Action

The mechanism of action of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it has been proposed that 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione inhibits the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (TTP) and subsequently induces cell cycle arrest and apoptosis. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in folate metabolism.

Biochemical And Physiological Effects

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been shown to have various biochemical and physiological effects. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can induce cell cycle arrest and apoptosis in cancer cells. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can also inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Moreover, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can inhibit the replication of HIV and HCV by targeting their viral enzymes. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been reported to have low toxicity and is well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has several advantages for lab experiments. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is a synthetic compound that is readily available and can be easily synthesized. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its biological activities, and there is a vast amount of literature on its mechanism of action and physiological effects. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has low toxicity and is well-tolerated in animal studies. However, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione also has some limitations for lab experiments. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has poor water solubility, which can limit its bioavailability and efficacy. Moreover, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be unstable in certain conditions, which can affect its activity and potency.

Future Directions

There are several future directions for the research on 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione. One direction is to improve the synthesis method of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione to increase its yield and purity. Another direction is to develop new formulations of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione to improve its water solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione and its potential applications in the treatment of cancer, infectious diseases, and other conditions. Additionally, the development of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione analogs and derivatives may lead to the discovery of new compounds with improved biological activities and pharmacological properties.
Conclusion:
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is a synthetic compound that has been widely used in scientific research for its antitumor, antibacterial, antifungal, and antiviral properties. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of HIV and HCV. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has several advantages for lab experiments, including its availability, extensive literature, low toxicity, and well-tolerated nature. However, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione also has some limitations, including its poor water solubility and instability in certain conditions. There are several future directions for the research on 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione, including improving its synthesis method, developing new formulations, elucidating its mechanism of action, and discovering new compounds with improved biological activities and pharmacological properties.

Synthesis Methods

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be synthesized using various methods, including the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with propionic acid in the presence of sulfuric acid. Another method involves the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with isopropyl alcohol in the presence of p-toluenesulfonic acid. The yield of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be improved by optimizing the reaction conditions.

Scientific Research Applications

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its biological activities, including its antitumor, antibacterial, antifungal, and antiviral properties. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans. Moreover, 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

CAS RN

102618-94-0

Product Name

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

6-propan-2-yl-1,3,5-oxadiazine-2,4-dione

InChI

InChI=1S/C6H8N2O3/c1-3(2)4-7-5(9)8-6(10)11-4/h3H,1-2H3,(H,8,9,10)

InChI Key

UGBNUSJDOOQMTE-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=O)NC(=O)O1

Canonical SMILES

CC(C)C1=NC(=O)NC(=O)O1

synonyms

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1-methylethyl)-

Origin of Product

United States

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